C8 beta-D-glucosyl N-acylsphingosine
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H61NO8 |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29+,30-,31+,32+/m0/s1 |
InChI Key |
LCEXEEHGNKGJES-KHEBUCLESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
Biosynthetic Pathways of C8 β D Glucosyl N Acylsphingosine
De Novo Sphingolipid Synthesis Leading to Ceramide Precursors
The de novo pathway is the primary route for generating ceramides (B1148491) from non-sphingolipid molecules. researchgate.net This process is initiated in the endoplasmic reticulum (ER) and establishes the fundamental sphingoid base structure that will be subsequently modified. researchgate.netfrontiersin.org The ceramide molecule produced through this pathway serves as a critical metabolic hub and a precursor for complex sphingolipids. frontiersin.org After its synthesis in the ER, ceramide is transported to the Golgi complex to be used as a substrate for the production of glycosphingolipids, including C8 β-D-glucosyl N-acylsphingosine. frontiersin.org
Serine Palmitoyltransferase Activity and Sphingoid Base Formation
The first and rate-limiting step in de novo sphingolipid synthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). researchgate.net This reaction occurs on the cytosolic leaflet of the endoplasmic reticulum and involves the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA.
SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a Claisen-like condensation. The reaction results in the formation of 3-ketosphinganine, which is the foundational sphingoid base for all downstream sphingolipids. nih.gov This initial enzymatic step is conserved across a wide range of organisms.
N-Acylation of Sphinganine by Ceramide Synthases
Following its formation, 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. The next crucial step is the N-acylation of sphinganine, which is carried out by a family of enzymes called Ceramide Synthases (CerS), located in the ER. researchgate.net
These enzymes catalyze the attachment of a fatty acyl-CoA to the amino group of sphinganine, forming dihydroceramide. researchgate.net A key feature of this step is the specificity of the six distinct mammalian CerS enzymes (CerS1-CerS6), each of which preferentially utilizes fatty acyl-CoAs of specific chain lengths. researchgate.netresearchgate.net This specificity is a primary determinant of the N-acyl chain composition of ceramides in different tissues and cellular contexts. researchgate.netelsevierpure.com For the synthesis of the C8 ceramide precursor, an octanoyl-CoA (C8) is utilized. While most CerS enzymes are characterized by their preference for longer acyl chains (C14 and above), the existence of C8-containing sphingolipids points to the capability of the cellular machinery to incorporate shorter fatty acyl chains. researchgate.netelsevierpure.com The final step in ceramide formation involves the enzyme dihydroceramide desaturase, which introduces a 4,5-trans double bond into dihydroceramide to yield ceramide. caymanchem.com
| Enzyme | Primary Acyl-CoA Chain Length Specificity | Common Tissue Expression |
|---|---|---|
| CerS1 | C18:0 | Brain |
| CerS2 | C20:0-C26:0 (Very-long-chain) | Brain, Liver, Kidney (widespread) |
| CerS3 | C26:0 and longer (Ultra-long-chain) | Skin, Testis |
| CerS4 | C18:0-C22:0 | Skin, Heart, Skeletal Muscle |
| CerS5 | C14:0-C16:0 | Lung, Head and Neck |
| CerS6 | C14:0-C16:0 | Kidney, Intestine |
Note: The table summarizes the primary specificities of CerS enzymes, which are responsible for the diversity in ceramide acyl chain lengths. elsevierpure.comnih.govnih.gov
Glucosylation of Ceramide: Role of Glucosylceramide Synthase (GlcCer Synthase)
The final step in the biosynthesis of C8 β-D-glucosyl N-acylsphingosine is the glucosylation of the C8-ceramide precursor. This reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), also known as Glucosylceramide Synthase (GCS). nih.gov This enzyme is located on the cytosolic face of the Golgi apparatus and is responsible for the de novo production of all glucosylceramides. nih.govresearchgate.net The product, glucosylceramide (GlcCer), is the precursor for hundreds of different glycosphingolipids. uniprot.org
Enzymatic Mechanism of UDP-Glucose:N-Acylsphingosine Glucosyltransferase
Glucosylceramide Synthase facilitates the transfer of a glucose moiety from a high-energy donor, UDP-glucose, to the C1 primary hydroxyl group of ceramide. uniprot.org The reaction proceeds as follows:
UDP-α-D-glucose + N-octanoyl-sphingosine → UDP + β-D-glucosyl-N-octanoylsphingosine
This enzymatic process is stereospecific, resulting in an inversion of the anomeric configuration from the alpha (α) position in UDP-glucose to the beta (β) position in the resulting glucosylceramide.
Metabolism and Enzymatic Degradation of C8 β D Glucosyl N Acylsphingosine
Lysosomal Hydrolysis by Acid β-Glucosidase (Glucosylceramidase/GBA1)
The principal site for the degradation of glucosylceramides, including C8 β-D-glucosyl N-acylsphingosine, is the lysosome. This process is catalyzed by the enzyme acid β-glucosidase, also known as glucosylceramidase or GBA1. nih.govmedlineplus.gov GBA1 is a lysosomal membrane-associated glycoprotein (B1211001) that specifically cleaves the β-glucosidic linkage of glucosylceramide. nih.govproteopedia.org The enzymatic action of GBA1 yields glucose and ceramide as products. proteopedia.orgnih.gov A deficiency in GBA1 activity leads to the lysosomal storage disorder known as Gaucher disease, which is characterized by the accumulation of glucocerebrosides. nih.govucl.ac.uk
Molecular Mechanism of Glycosidic Bond Cleavage
GBA1 functions as a retaining β-glucosidase, meaning the hydrolysis of the glycosidic bond occurs with a net retention of the anomeric stereochemistry of the glucose molecule. nih.gov The catalytic mechanism is an acid-base hydrolysis. proteopedia.org The three-dimensional structure of GBA1 reveals a catalytic domain featuring a classic (α/β)8 TIM barrel fold. proteopedia.orgnih.gov Within the active site, specific amino acid residues act as a proton donor (an acid) and a nucleophile (a base). proteopedia.org This catalytic dyad facilitates the cleavage of the glycosidic bond by first protonating the glycosidic oxygen, followed by a nucleophilic attack on the anomeric carbon. This process results in the formation of a covalent enzyme-glycan intermediate, which is subsequently hydrolyzed by a water molecule, releasing glucose and regenerating the active enzyme. proteopedia.orgkhanacademy.org
Role of Activating Proteins (e.g., Saposin C)
For GBA1 to efficiently hydrolyze its membrane-embedded substrate, it requires the assistance of an activating protein, Saposin C. nih.govpnas.org Saposin C is a small, non-enzymatic glycoprotein essential for in vivo GCase activity. acs.org It functions by interacting with both the lysosomal membrane and GCase. pnas.org Saposin C extracts glucosylceramide molecules from the lipid bilayer, making the glycosidic bond accessible to the active site of GBA1. pnas.org Beyond substrate presentation, Saposin C also appears to induce a conformational change in GBA1 that directly stimulates its enzymatic activity and protects the enzyme from proteolytic degradation within the lysosome. pnas.orgnih.govresearchgate.net The critical role of Saposin C is highlighted by the fact that its deficiency can lead to a significant reduction in GCase activity, by approximately 50%, and result in a variant form of Gaucher disease. nih.govresearchgate.net
| Feature | Role of Saposin C in GBA1 Activity |
| Function | Activator protein for GBA1 |
| Mechanism | Extracts glucosylceramide from the lysosomal membrane, making it accessible to the GBA1 active site. pnas.org |
| Enzyme Interaction | Induces a conformational change in GBA1, enhancing its catalytic activity. pnas.org |
| Protective Role | Protects GBA1 from intracellular proteolysis. nih.govresearchgate.net |
| Clinical Relevance | Deficiency can cause a variant of Gaucher disease and significantly reduces GBA1 activity. nih.gov |
Influence of Lipid Environment on GBA1 Activity
The catalytic efficiency of GBA1 is highly dependent on its surrounding lipid environment. As a membrane-associated enzyme, its activity is modulated by the physical properties of the lysosomal membrane. nih.gov In vivo studies suggest that GBA1 requires an interaction with negatively charged lipids for optimal hydrolytic rates toward glucosylceramide. nih.gov The substrate itself, C8 β-D-glucosyl N-acylsphingosine, is integrated into the lipid bilayer, rendering it inaccessible without the concerted action of Saposin C and a permissive membrane composition. pnas.org In vitro experiments have confirmed that the presence of negatively charged phospholipids (B1166683) or gangliosides can significantly enhance the hydrolytic activity of GBA1. nih.gov
Non-Lysosomal Hydrolysis by Cytosolic β-Glucosidase (GBA2)
In addition to the lysosomal pathway, C8 β-D-glucosyl N-acylsphingosine can be hydrolyzed by a distinct, non-lysosomal β-glucosidase known as GBA2. researchgate.netfrontiersin.org Although GBA1 and GBA2 act on the same substrate, they are products of different genes, share no sequence homology, and operate in different subcellular environments under different optimal pH conditions. frontiersin.orguniversiteitleiden.nl The ceramide produced by GBA2 activity can be readily channeled into the synthesis of sphingomyelin (B164518). universiteitleiden.nl Mutations leading to a loss of GBA2 function are associated with neurological conditions such as hereditary spastic paraplegia. researchgate.netfrontiersin.org
| Attribute | Acid β-Glucosidase (GBA1) | Non-Lysosomal β-Glucosidase (GBA2) |
| Gene | GBA1 nih.gov | GBA2 wikipedia.org |
| Subcellular Location | Lysosome medlineplus.gov | Endoplasmic Reticulum and Golgi frontiersin.orgnih.gov |
| Optimal pH | Acidic proteopedia.org | Neutral researchgate.net |
| Activator Protein | Requires Saposin C nih.govacs.org | Does not require Saposin C |
| Associated Disease | Gaucher Disease, Parkinson's Disease nih.govucl.ac.uk | Hereditary Spastic Paraplegia researchgate.netfrontiersin.org |
Subcellular Localization and Distinct Catabolic Role
GBA2 is a membrane-associated protein located on the cytosolic face of the endoplasmic reticulum (ER) and the Golgi apparatus. frontiersin.orgnih.govresearchgate.net It is not an integral membrane protein; rather, it is a cytosolic protein that maintains a tight association with these membranes. nih.gov This specific localization is crucial as it positions GBA2 to act on a pool of glucosylceramide that is distinct from the one trafficked to the lysosome. nih.gov The catabolic role of GBA2 is part of a lysosome-independent signaling pathway involving glucosylceramide and its metabolic products. nih.gov By hydrolyzing glucosylceramide at a neutral pH in the cytosol, GBA2 contributes to the regulation of cellular levels of ceramide and sphingomyelin outside of the lysosome, potentially compensating in a limited capacity for GBA1 deficiency. universiteitleiden.nlresearchgate.nethmdb.ca
Sphingolipid Recycling and Salvage Pathways
The products of C8 β-D-glucosyl N-acylsphingosine degradation, particularly ceramide and its subsequent breakdown product sphingosine (B13886), are not merely terminal waste products but are actively recycled through the sphingolipid salvage pathway. nih.govnih.gov This pathway is a critical component of cellular lipid homeostasis, allowing for the reuse of sphingoid bases. mdpi.com
The process begins with the catabolism of complex glycosphingolipids within the lysosome, which are sequentially broken down by various hydrolases. nih.govmdpi.com This cascade ultimately yields glucosylceramide, which is then hydrolyzed by GBA1 into ceramide and glucose. mdpi.com The ceramide can be further deacylated by acid ceramidase to produce sphingosine. researchgate.net Sphingosine is then able to be transported out of the lysosome to the endoplasmic reticulum, where it can be re-acylated by ceramide synthases to form new ceramide. nih.gov This newly synthesized ceramide can then be used to build complex sphingolipids, thus completing the recycling loop. The salvage pathway ensures the efficient reutilization of sphingolipid components and plays a key role in regulating the cellular levels of bioactive lipids like ceramide and sphingosine, which are involved in critical signaling pathways that control cell growth, differentiation, and apoptosis. nih.govnih.govbohrium.com
Interconversion of Glucosylceramide Metabolites
The metabolic interconversion between ceramide (Cer) and glucosylceramide (GlcCer) is a critical regulatory point in cellular sphingolipid metabolism. nih.govresearchgate.net C8 β-D-glucosyl N-acylsphingosine (C8-GlcCer) participates in this cycle, primarily through the actions of two key enzymes: glucosylceramide synthase (GCS) and glucosylceramidase (GBA). nih.govresearchgate.net
Synthesis of C8 β-D-Glucosyl N-Acylsphingosine: The synthesis occurs via the transfer of a glucose molecule from UDP-glucose to a C8-ceramide molecule. enzyme-database.org This reaction is catalyzed by glucosylceramide synthase (EC 2.4.1.80), an enzyme located on the cytoplasmic face of the Golgi apparatus. enzyme-database.orgnih.gov Studies have demonstrated that cancer cells can robustly metabolize exogenously supplied C8-ceramide into C8-GlcCer. nih.gov
Hydrolysis of C8 β-D-Glucosyl N-Acylsphingosine: The reverse reaction, the degradation of C8-GlcCer, is carried out by the lysosomal enzyme glucosylceramidase (also known as β-glucocerebrosidase or GBA, EC 3.2.1.45). enzyme-database.orgnih.gov This enzyme hydrolyzes the β-glucosidic bond, releasing D-glucose and C8-ceramide. enzyme-database.org The defective activity of glucocerebrosidase leads to the accumulation of glucosylceramide, which is the hallmark of Gaucher disease. nih.govnih.gov The use of short-acyl chain substrates like N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine (a C6-GlcCer analog) has been instrumental in assaying residual GBA activity in fibroblasts from Gaucher patients. nih.gov
The balance between the synthesis and degradation of glucosylceramides like the C8 variant is vital, as ceramide and glucosylceramide often have opposing cellular effects; ceramide is typically associated with pro-apoptotic signals, whereas glucosylceramide is linked to cell proliferation. nih.gov
| Enzyme | EC Number | Reaction | Substrates | Products | Cellular Location |
| Glucosylceramide Synthase (GCS) | 2.4.1.80 | Glycosylation | UDP-α-D-glucose, N-acylsphingosine (Ceramide) | UDP, β-D-glucosyl-N-acylsphingosine (Glucosylceramide) | Golgi Apparatus |
| Glucosylceramidase (GBA) | 3.2.1.45 | Hydrolysis | D-glucosyl-N-acylsphingosine, H₂O | D-glucose, N-acylsphingosine (Ceramide) | Lysosome |
Formation of Glucosylsphingosine (B128621)
In addition to hydrolysis back to ceramide, glucosylceramide can be catabolized into glucosylsphingosine (GlcSph), a cytotoxic lysolipid. nih.govnih.gov This conversion occurs through the deacylation of glucosylceramide, a reaction catalyzed by the lysosomal enzyme acid ceramidase. nih.gov
Normally, acid ceramidase hydrolyzes ceramide into sphingosine and a fatty acid. nih.gov However, under conditions of glucosylceramide accumulation, such as in Gaucher disease, the enzyme can also act on glucosylceramide to remove the N-acyl chain, forming glucosylsphingosine. nih.govnih.gov This deacylation reaction is a critical step in the pathology of neuronopathic Gaucher disease, as the resulting accumulation of glucosylsphingosine is highly neurotoxic. nih.govnih.gov While direct studies on C8-GlcCer as a substrate for this reaction are less common, the established pathway for endogenous glucosylceramides provides the metabolic framework. Glucosylsphingosine is normally present at nearly undetectable levels in healthy tissues but can be elevated by up to 1000-fold in the brains of individuals with neuronopathic Gaucher disease. nih.gov
| Metabolite | Precursor | Enzyme | Reaction Type |
| Glucosylsphingosine (GlcSph) | Glucosylceramide (GlcCer) | Acid Ceramidase | Deacylation |
Cellular Localization and Intracellular Trafficking of C8 β D Glucosyl N Acylsphingosine
Mechanisms of Subcellular Distribution
Following its synthesis or exogenous application, C8 β-D-glucosyl N-acylsphingosine is distributed throughout the cell via two primary mechanisms: vesicular and non-vesicular transport. researchgate.netnih.govresearchgate.net These pathways determine the delivery of the molecule to various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum (ER), and the plasma membrane.
Vesicular Transport is a well-established mechanism for the movement of lipids and proteins between organelles. researchgate.net This process involves the budding of small, membrane-enclosed vesicles from a donor compartment and their subsequent fusion with an acceptor compartment. For glucosylceramide, vesicular trafficking is considered a pathway for its transport from the cis-Golgi, where it is synthesized, to later Golgi compartments for the synthesis of more complex glycosphingolipids. researchgate.net
Non-vesicular Transport , on the other hand, involves the movement of lipids between membranes without the involvement of transport vesicles. researchgate.netnih.gov This mode of transport is often mediated by lipid transfer proteins and is characterized by its rapidity and independence from the classical secretory pathway. nih.gov A significant portion of newly synthesized glucosylceramide, particularly short-chain analogs like C8 β-D-glucosyl N-acylsphingosine, is transported to the plasma membrane via a non-Golgi, non-vesicular pathway. nih.gov This transport is notably resistant to inhibitors of vesicular trafficking, such as Brefeldin A. nih.gov
A comparison of these two transport mechanisms is provided in the table below:
| Feature | Vesicular Transport | Non-Vesicular Transport |
| Mechanism | Movement via membrane-bound vesicles. researchgate.net | Direct transfer between membranes, often protein-mediated. researchgate.netnih.gov |
| Key Locations | Intra-Golgi transport (cis to trans). researchgate.net | Golgi to ER, Golgi to Plasma Membrane. nih.gov |
| Speed | Generally slower. | Rapid. nih.gov |
| Sensitivity to Inhibitors | Sensitive to drugs like Brefeldin A. nih.gov | Insensitive to Brefeldin A. nih.gov |
| Associated Cargo | Both lipids and proteins. researchgate.net | Primarily lipids. nih.gov |
Protein-Mediated Lipid Transport Systems
The intracellular trafficking of C8 β-D-glucosyl N-acylsphingosine is facilitated by specific lipid transfer proteins that shuttle these molecules between different cellular membranes. These proteins play a pivotal role in maintaining the correct distribution of lipids within the cell.
One of the most extensively studied proteins in this context is the Four-Phosphate Adaptor Protein 2 (FAPP2) . nih.govrepec.orgresearchgate.net FAPP2 contains a glycolipid transfer protein (GLTP) domain that specifically binds and transfers glucosylceramide. nih.govpnas.org It is primarily localized to the trans-Golgi network (TGN) and is involved in the non-vesicular transport of glucosylceramide. nih.govresearchgate.net FAPP2 has been shown to mediate the transfer of glucosylceramide from the Golgi to the plasma membrane and also retrogradely to the endoplasmic reticulum. nih.gov This dual-directionality highlights its central role in distributing glucosylceramide for various metabolic fates, including the synthesis of complex glycosphingolipids. researchgate.net The function of FAPP2 is crucial for establishing the lipid composition of the plasma membrane. repec.orgresearchgate.net
While FAPP2 is a direct transporter of glucosylceramide, other proteins are involved in the transport of its precursor, ceramide. The Ceramide Transfer Protein (CERT) is responsible for the non-vesicular transport of ceramide from the ER to the Golgi apparatus. mdpi.com Although CERT does not directly transport glucosylceramide, its activity is essential for providing the ceramide substrate for glucosylceramide synthesis at the Golgi. mdpi.com
The following table summarizes the key protein-mediated transport systems discussed:
| Protein | Function | Subcellular Location of Action | Transport Mechanism |
| FAPP2 | Binds and transfers glucosylceramide. nih.govresearchgate.netpnas.org | Golgi to Plasma Membrane; Golgi to ER. nih.gov | Non-vesicular. researchgate.netresearchgate.net |
| CERT | Transfers ceramide (precursor to glucosylceramide). mdpi.com | ER to Golgi. mdpi.com | Non-vesicular. mdpi.com |
Biological Roles and Cellular Functions of C8 β D Glucosyl N Acylsphingosine
Structural Contributions to Cellular Membranes
Glucosylceramides are integral components of cellular membranes, where they contribute to the bilayer's structural properties and organization. creative-proteomics.com The amphiphilic nature of C8 β-D-glucosyl N-acylsphingosine, with its hydrophobic ceramide tail and hydrophilic glucose headgroup, allows it to embed within the lipid bilayer, influencing membrane fluidity and stability. creative-proteomics.com
These molecules are key players in the formation of specialized membrane microdomains known as lipid rafts. nih.gov These domains are enriched in sphingolipids and cholesterol and function as platforms for organizing signal transduction complexes. nih.gov The presence of glucosylceramides, including the C8 variant, can influence the formation and stability of these rafts. nih.gov Research in the fungal pathogen Cryptococcus neoformans has shown that alterations in the GlcCer structure, specifically at the C8 position of the sphingosine (B13886) backbone, can lead to significant changes in membrane biophysical properties. nih.gov Changes from the native unsaturated C8 structure to a saturated form resulted in increased membrane permeability and the formation of more ordered lipid domains. nih.gov This suggests that the specific acyl chain length and saturation of glucosylceramides are critical factors in determining the physical characteristics of cellular membranes.
Furthermore, glucosylceramides contribute to the barrier function of membranes, helping to regulate the passage of substances into and out of the cell. creative-proteomics.com
Influence on Cell-Cell Interactions and Receptor Modulation
Glycosphingolipids, as a class, are fundamentally involved in mediating how cells interact with their environment and with each other. They play crucial roles in cell adhesion and recognition processes. nih.govsemanticscholar.org By being situated on the outer leaflet of the plasma membrane, their carbohydrate portions are exposed to the extracellular space, where they can interact with receptors on neighboring cells or with components of the extracellular matrix.
While direct evidence exclusively detailing the role of the C8 variant in these interactions is specific, its use in research helps elucidate the general mechanisms of glucosylceramides. These lipids are known to modulate the function of membrane receptors, in part through their organization within lipid rafts. nih.gov By altering the lipid environment surrounding a receptor, glucosylceramides can influence its conformation, activity, and downstream signaling pathways. creative-proteomics.com
General Participation in Cellular Regulatory Processes (e.g., cell growth, differentiation, signaling)
C8 β-D-glucosyl N-acylsphingosine and other glucosylceramides are deeply involved in the regulation of fundamental cellular processes, including cell growth, differentiation, and signaling. nih.govnih.gov They are not merely structural lipids but act as critical signaling molecules or precursors to other bioactive sphingolipids. creative-proteomics.comnih.gov
Several studies have highlighted the role of glucosylceramides in cell proliferation. nih.gov For instance, inhibiting the synthesis of GlcCer has been shown to decrease the proliferation rate of certain cell types. nih.gov Conversely, the accumulation of GlcCer can influence cell growth. nih.gov In the context of cancer biology, C8-GlcCer has been observed to upregulate the expression of the multidrug resistance gene MDR1 in breast cancer cell lines, contributing to chemoresistance. nih.gov
The balance between ceramide and glucosylceramide levels is a critical determinant of cell fate. nih.gov Ceramide is a well-known pro-apoptotic molecule, promoting cell cycle arrest and programmed cell death. nih.gov The enzyme glucosylceramide synthase (GCS) converts ceramide to glucosylceramide, a reaction that can protect cancer cells from chemotherapy-induced apoptosis by reducing the intracellular concentration of ceramide. nih.gov The use of cell-permeable C8-ceramide, which is readily converted to C8-GlcCer within cells, has been instrumental in studying these pathways. nih.gov
Furthermore, glucosylceramides are essential for proper cell differentiation and organogenesis. nih.gov Studies in Arabidopsis have shown that a lack of glucosylceramides allows undifferentiated cells to proliferate but prevents them from developing into specialized organs, indicating a critical role for these lipids in developmental processes. nih.gov Inhibition of GCS in the parasite Giardia lamblia leads to arrested cell division and blocks stage differentiation, further underscoring the importance of GlcCer synthesis in cellular progression. nih.gov
Transglucosylation Activity: Formation of Glucosylated Cholesterol by GBA1 with C8:0-GlcCer as Donor
Beyond its own signaling and structural roles, C8 β-D-glucosyl N-acylsphingosine can act as a glucose donor in a transglucosylation reaction catalyzed by the lysosomal enzyme acid β-glucosidase (GBA1). In this novel function, GBA1 transfers the glucose moiety from C8:0-GlcCer to cholesterol, forming cholesteryl glucoside (β-ChlGlc).
This reaction demonstrates a new pathway for glycolipid metabolism in mammals. Research has shown that short-chain GlcCer, specifically C8:0-GlcCer, is the most effective glucose donor for this cholesterol glucosylation activity among various saturated fatty acid-containing GlcCer species tested. The enzyme GBA1, traditionally known for hydrolyzing GlcCer into ceramide and glucose, thus also possesses this synthetic capability.
The optimal conditions for this transglucosylation reaction by purified recombinant GBA1 have been characterized, with a pH optimum of approximately 5.3 and a temperature optimum of about 43°C. The significance of this reaction is linked to the biological activity of cholesteryl glucoside, which is involved in regulating cellular responses to stress, such as the heat shock response.
| Glucosylceramide Species (Saturated Fatty Acid Chain) | Relative Effectiveness as Glucose Donor |
|---|---|
| C8:0-GlcCer | Most Effective |
| C12:0-GlcCer | Less Effective than C8:0-GlcCer |
| C16:0-GlcCer | Less Effective than C8:0-GlcCer |
| C18:0-GlcCer | Less Effective than C8:0-GlcCer |
| Parameter | Optimal Value |
|---|---|
| pH | ~5.3 |
| Temperature | ~43°C |
Enzymatic Regulation and Kinetic Properties Pertinent to C8 β D Glucosyl N Acylsphingosine
Regulation of Glucosylceramide Synthase Activity
Glucosylceramide synthase (GCS) catalyzes the initial step in the synthesis of most glycosphingolipids, transferring a glucose molecule from UDP-glucose to a ceramide backbone. nih.govresearchgate.net The regulation of its activity is crucial for maintaining cellular homeostasis.
Research has shown that GCS activity can be induced by some of its own inhibitors. nih.gov In studies using MDCK cells, inhibitors such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) and N-butyldeoxynojirimycin (NBDN) were found to cause an elevation in the specific activity of the synthase. nih.gov This effect is thought to be due, at least in part, to the enzyme-inhibitor complex showing increased resistance to normal cellular processes of enzyme degradation. nih.gov For instance, treatment with 20 µM of PDMP resulted in a threefold increase in control activity within six hours. nih.gov
Furthermore, the availability of the enzyme's lipid substrate, ceramide, also appears to regulate GCS levels. Agents that lead to a significant increase in the endogenous concentration of cellular ceramide have been observed to induce a higher level of GCS, suggesting a second induction mechanism related to substrate availability. nih.gov Conversely, downregulation of GCS can severely impact sphingolipid balance and hinder plant growth under specific stress conditions like phosphate (B84403) starvation. researchgate.net
Commonly utilized inhibitors of GCS include compounds like PDMP and DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP). researchgate.netplos.org
Modulators and Inhibitors of Glucosylceramidase Activity
Glucosylceramidase (GCase), also known as glucocerebrosidase (GBA), is the lysosomal hydrolase responsible for the degradation of glucosylceramide into glucose and ceramide. nih.govontosight.ai Its activity is influenced by a variety of modulators and inhibitors.
Acidic phospholipids (B1166683) have been shown to be powerful stimulators of GCase, causing a 30- to 40-fold increase in the activity of purified human placental glucosylceramidase when incorporated into liposomes. nih.gov In contrast, acidic sphingolipids like sulphatide and certain gangliosides provide only a moderate stimulation of 3- to 10-fold. nih.gov
A wide range of compounds act as inhibitors of glucosylceramidase. Sphingosine (B13886), glucosylsphingosine (B128621), and glucosyl-N-acetyl-sphingosine are noted as some of the most effective inhibitors of glucosylceramide hydrolysis. nih.gov The iminosugar derivative conduritol B epoxide (CBE) is a specific inhibitor of acid β-glucosidase. nih.gov
Kinetic studies comparing human liver cytosolic β-glucosidase with placental lysosomal glucocerebrosidase have highlighted the inhibitory effects of alkyl β-glucosides. For octyl β-D-glucoside, which possesses a C8 alkyl chain, the inhibition constant (Ki) was found to be 10 µM for the cytosolic enzyme and 1490 µM for the lysosomal glucocerebrosidase, indicating a significantly higher affinity of the inhibitor for the cytosolic form. nih.govnih.gov Other inhibitors include various N-alkyl-deoxynojirimycins and alkylamines, whose inhibitory potency is dependent on the length of the alkyl chain. nih.gov
| Inhibitor/Modulator | Type | Effect | Target Enzyme | Ki Value | Reference |
|---|---|---|---|---|---|
| Acidic Phospholipids | Modulator | Powerful Stimulation (30-40x) | Glucosylceramidase | N/A | nih.gov |
| Octyl β-D-glucoside (C8) | Inhibitor | Inhibition | Lysosomal Glucocerebrosidase | 1490 µM | nih.govnih.gov |
| Octyl β-D-glucoside (C8) | Inhibitor | Inhibition | Cytosolic β-glucosidase | 10 µM | nih.govnih.gov |
| Sphingosine | Inhibitor | Inhibition | Glucosylceramidase | N/A | nih.gov |
| Glucosylsphingosine | Inhibitor | Inhibition | Glucosylceramidase | N/A | nih.gov |
| Conduritol B epoxide (CBE) | Inhibitor | Inhibition | Acid β-glucosidase | N/A | nih.gov |
Kinetic Analysis of Enzymes Interacting with Glucosylceramides
Kinetic analyses are fundamental to understanding the efficiency and specificity of enzymes like glucosylceramidase. These studies elucidate the affinity of the enzyme for its substrates and how this is affected by factors such as the substrate's molecular structure. nih.govnih.gov
The catalytic activity of glucosylceramidase is significantly dependent on the structure of the lipophilic aglycon portion of its glycolipid substrates. nih.gov The length of the N-acyl chain is a key determinant of this interaction.
Studies on the substrate specificity of human GBA1 have directly measured its activity using glucosylceramides with varying fatty acyl chain lengths, including C8:0-GlcCer. researchgate.net This demonstrates the enzyme's ability to process glucosylceramides with shorter acyl chains. Research on the inhibitory effects of a series of amphipathic alkyl β-D-glucosides on β-glucosidases showed a greater increase in the free energy of binding with increasing alkyl chain length, signifying a higher affinity for longer chains. nih.govnih.gov Similarly, the inhibitory potencies of alkylamines and N-alkyl-deoxynojirimycins on acid β-glucosidase were found to be a function of increasing chain length, with potency increasing significantly for chains longer than four carbons and approaching a maximum at lengths of 12-14 carbons. nih.gov
Conversely, another study found that increasing the fatty-acid acyl chain length of glucosylceramide from C1 to C24 had only minor effects on the apparent Michaelis constant (Km,app), but did increase the maximum reaction velocity (Vmax,app) by up to 13-fold. nih.gov
| Substrate (Fatty Acyl Chain) | Relative SGTase Activity (%) of Human GBA1 | Reference |
|---|---|---|
| C8:0-GlcCer | ~80% | researchgate.net |
| C12:0-GlcCer | ~120% | researchgate.net |
| C16:0-GlcCer | 100% (Reference) | researchgate.net |
| C18:0-GlcCer | ~75% | researchgate.net |
| C18:1-GlcCer | ~110% | researchgate.net |
| C24:1-GlcCer | ~60% | researchgate.net |
Note: Relative activity values are estimated from the graphical data presented in the source. researchgate.net
The catalytic activity of lysosomal enzymes like glucosylceramidase is highly dependent on environmental factors such as pH and temperature.
The optimal pH for human leukocyte glucosylceramidase activity has been determined to be 5.0. nih.govresearchgate.net The enzyme's activity starts to decline at pH values above this optimum. nih.govresearchgate.net Generally, the optimal pH range for GCase activity from various sources is reported to be within the acidic range of 4.7 to 5.9. researchgate.net This acidic requirement is consistent with its function within the lysosome.
The activity of glucosylceramidase is also temperature-dependent. For human GBA1, activity was measured over a temperature range of 27–60°C, with the activity at 37°C being set as the 100% reference point. The enzyme showed considerable activity across this range, peaking around 45-50°C before declining at higher temperatures. researchgate.net
| Parameter | Enzyme | Optimal Value/Range | Reference |
|---|---|---|---|
| pH | Human Leukocyte Glucosylceramidase | 5.0 | nih.govresearchgate.net |
| pH | Glucosylceramidase (General) | 4.7 - 5.9 | researchgate.net |
| Temperature | Human GBA1 | ~45-50°C (Peak Activity) | researchgate.net |
Advanced Methodologies for Academic Research on C8 β D Glucosyl N Acylsphingosine
Sample Preparation and Lipid Extraction Techniques (e.g., Folch Extraction)
The initial and critical step in the analysis of C8 β-D-glucosyl N-acylsphingosine from biological samples is the efficient extraction of lipids from the aqueous environment of cells and tissues. A widely adopted and effective method for this purpose is the Folch extraction. This technique utilizes a biphasic solvent system, typically a 2:1 mixture of chloroform (B151607) and methanol (B129727), to partition lipids from other cellular components.
The process involves homogenizing the biological sample in the chloroform/methanol mixture, which disrupts cellular membranes and solubilizes the lipids. Following homogenization, water is added to induce phase separation. The lower, denser chloroform layer contains the extracted lipids, including C8 β-D-glucosyl N-acylsphingosine, while the upper aqueous layer contains polar molecules such as proteins, sugars, and salts. The lipid-containing organic phase is then carefully collected.
To ensure the purity of the lipid extract, the organic phase is often washed with a salt solution to remove any remaining non-lipid contaminants. The final step involves evaporating the solvent under a stream of nitrogen to yield the total lipid extract. This extract can then be reconstituted in a suitable solvent for subsequent chromatographic and mass spectrometric analyses. For quantitative studies, an internal standard, such as a stable isotope-labeled version of the analyte, is often added at the beginning of the extraction process to account for any sample loss during preparation.
Chromatographic Separation Methods
Chromatographic techniques are indispensable for isolating C8 β-D-glucosyl N-acylsphingosine from the complex mixture of lipids obtained during extraction. These methods separate molecules based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.
Thin Layer Chromatography (TLC) and its high-performance variant (HPTLC) are valuable for the qualitative and semi-quantitative analysis of C8 β-D-glucosyl N-acylsphingosine. In this technique, the lipid extract is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a solvent system that migrates up the plate by capillary action.
Different lipids travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in their separation. The position of the separated lipids is then visualized using various staining reagents, such as primuline (B81338) or iodine vapor, or by their fluorescence under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the lipid to the distance traveled by the solvent front, is used to identify the compound by comparing it to a known standard of C8 β-D-glucosyl N-acylsphingosine run on the same plate. HPTLC offers higher resolution and sensitivity compared to conventional TLC.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of C8 β-D-glucosyl N-acylsphingosine. In HPLC, the lipid extract is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure.
For the analysis of C8 β-D-glucosyl N-acylsphingosine, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as methanol and water. researchgate.net The separation is based on the hydrophobic interactions between the lipid molecules and the stationary phase. Less polar lipids, like C8 β-D-glucosyl N-acylsphingosine, have a stronger affinity for the stationary phase and thus elute later than more polar lipids. The separated lipids are detected as they exit the column, often by an evaporative light scattering detector (ELSD) or, more commonly, by a mass spectrometer. shimadzu.com
A study successfully utilized a C18 column with reverse-phase HPLC to separate C8-glucosylceramide. nih.gov Another approach for analyzing glucosylceramides involves hydrophilic interaction liquid chromatography (HILIC), which is particularly useful for separating polar lipids. researchgate.net
Mass Spectrometry-Based Lipidomics
Mass spectrometry (MS) is a cornerstone of modern lipidomics, providing unparalleled sensitivity and specificity for the analysis of lipids like C8 β-D-glucosyl N-acylsphingosine. nih.gov MS-based approaches allow for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of individual lipid species.
"Shotgun" lipidomics involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. nih.govaocs.org This high-throughput technique relies on the inherent differences in the ionization and fragmentation patterns of various lipid classes to identify and quantify them. aocs.org Tandem mass spectrometry (MS/MS) is crucial in this approach, where specific precursor ions are selected and fragmented to generate characteristic product ions that are diagnostic for a particular lipid class or species. nih.gov
For glucosylceramides, specific precursor ion scans or neutral loss scans can be employed to selectively detect these molecules within a complex mixture. aocs.org While shotgun lipidomics is rapid, it can be susceptible to ion suppression effects, where the ionization of a low-abundant lipid is hindered by the presence of a high-abundant one. news-medical.net
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for comprehensive and quantitative lipid profiling. researchgate.net This hyphenated technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net The chromatographic step significantly reduces ion suppression effects and allows for the separation of isomeric and isobaric lipid species. nih.gov
In the context of C8 β-D-glucosyl N-acylsphingosine analysis, a specific LC-MS/MS method has been developed. nih.gov This method often utilizes a C18 column for reversed-phase separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govsemanticscholar.org In MRM, a specific precursor ion corresponding to C8-glucosylceramide is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process allows for accurate quantification even at low concentrations.
For C8-glucosylceramide, the precursor-to-product ion transition of m/z 588.6 → 264.4 in positive ionization mode has been successfully used for its quantification. nih.govsemanticscholar.org The calibration curve for this method has been established over a range of 0.625–160 ng/mL, demonstrating its sensitivity and wide dynamic range. nih.govsemanticscholar.org This powerful analytical approach has been applied to detect glucosylceramide synthase activity in various cell lines and tissues. nih.gov
| Parameter | Value | Reference |
| Ionization Mode | Positive | nih.govsemanticscholar.org |
| Precursor Ion (m/z) | 588.6 | nih.govsemanticscholar.org |
| Product Ion (m/z) | 264.4 | nih.govsemanticscholar.org |
| Quantification Range | 0.625–160 ng/mL | nih.govsemanticscholar.org |
| Chromatographic Column | C18 (Reversed-Phase) | nih.gov |
Addressing Fragmentation Bias in Quantitative Analysis
Quantitative analysis of sphingolipids, including C8 β-D-glucosyl N-acylsphingosine (also known as C8-GlcCer), by mass spectrometry (MS) is often challenged by fragmentation bias. This phenomenon arises from the structural diversity of sphingolipids, where different species exhibit varied fragmentation patterns under the same analytical conditions. Consequently, the commonly used "one standard per class" quantification method can lead to inaccuracies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of C8-GlcCer. biomolther.org In a typical LC-MS/MS setup, C8-GlcCer is separated from other lipids using a reverse-phase liquid chromatography method. Quantification is then achieved by electrospray ionization-tandem mass spectrometry (ESI-MS/MS). biomolther.org For C8-GlcCer, a common precursor ion is m/z 588.6, which corresponds to the protonated molecule [M+H]⁺. A characteristic product ion used for quantification is m/z 264.2, which results from the cleavage of the glycosidic bond and loss of the glucose moiety, leaving the charged sphingoid base. biomolther.org
To mitigate fragmentation bias, a multiple reaction monitoring (MRM) approach is often employed. This technique enhances the specificity and sensitivity of the analysis by monitoring specific precursor-to-product ion transitions. For accurate quantification, it is crucial to optimize the collision energy for each specific sphingolipid species, as this can vary and affect the fragmentation efficiency. lipidmaps.org
The table below outlines typical mass spectrometry parameters used for the quantitative analysis of C8-GlcCer.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 588.6 | biomolther.org |
| Product Ion (m/z) | 264.2 | biomolther.org |
| Internal Standard | C12-GlcCer | biomolther.org |
This interactive table provides a summary of mass spectrometry parameters for C8-GlcCer analysis.
Furthermore, developing calibration curves with multiple standards of varying chain lengths can help to account for chain length-dependent differences in ionization and fragmentation efficiency, thereby improving the accuracy of quantification for short-chain species like C8-GlcCer. nih.gov
Isotopic Labeling and Metabolic Tracing Techniques (e.g., Radiolabeled Sphingolipids)
Isotopic labeling is a fundamental technique for tracing the metabolic fate of C8 β-D-glucosyl N-acylsphingosine and understanding its role in sphingolipid pathways. This approach involves introducing atoms with a higher isotopic mass (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) into the molecule, allowing it to be distinguished from its endogenous counterparts.
Historically, radiolabeling has been a common method. For instance, precursors of sphingolipid synthesis such as [¹⁴C]serine or [³H]sphingosine can be used to metabolically label sphingolipids in cell cultures. biomolther.org The radiolabeled lipids are then extracted and separated, typically by thin-layer chromatography (TLC), and visualized by autoradiography. biomolther.org
More recently, stable isotope labeling coupled with mass spectrometry has become the preferred method due to its enhanced safety, specificity, and ability to provide more comprehensive data. Deuterium (²H) is a commonly used stable isotope. For example, deuterated glucosylceramide can be used as a substrate in in vitro assays to measure the activity of enzymes involved in its downstream metabolism, such as lactosylceramide (B164483) synthase. researchgate.net The resulting deuterated lactosylceramide product can then be quantified by LC-MS/MS, offering a highly sensitive and accurate measurement. researchgate.net
The table below provides examples of isotopic labeling strategies used in sphingolipid research.
| Isotope | Labeled Precursor | Application |
| ¹⁴C | [¹⁴C]serine | Metabolic labeling of sphingolipids in cultured cells. |
| ³H | [³H]sphingosine | Tracing the conversion of sphingosine (B13886) to other sphingolipids. |
| ²H (Deuterium) | Deuterated glucosylceramide | In vitro enzyme activity assays. |
| ¹³C | [¹³C]glucose | Metabolic flux analysis of sphingolipid biosynthesis. |
This interactive table summarizes various isotopic labeling approaches in sphingolipid research.
Metabolic flux analysis using ¹³C-labeled substrates, such as [¹³C]glucose, allows for the quantitative tracking of carbon atoms through the sphingolipid biosynthetic pathways. cas.cn This powerful technique provides insights into the rates of synthesis and turnover of various sphingolipid species, including those derived from exogenous C8-GlcCer.
Chemical Probes and Activity-Based Profiling in Sphingolipid Research (e.g., Click Chemistry, Fluorescent Probes, Photoswitchable Probes)
Chemical probes and activity-based profiling have emerged as indispensable tools for the in-depth investigation of sphingolipid function, offering spatiotemporal control and visualization capabilities that are not achievable with traditional methods.
Click Chemistry: This approach involves the use of sphingolipid analogs containing a small, bioorthogonal handle, such as an alkyne or azide (B81097) group. These "clickable" probes, once incorporated into cellular pathways, can be covalently linked to reporter molecules (e.g., fluorophores, biotin) via a highly specific and efficient "click" reaction. researchgate.net This allows for the visualization, isolation, and identification of the probe-containing lipids and their interacting partners. For example, clickable ceramide analogs can be used to study their metabolic conversion and localization within cells. researchgate.net
Fluorescent Probes: Fluorescently labeled sphingolipids are widely used to visualize their distribution and trafficking in living cells. A common strategy is to attach a fluorescent dye, such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), to the sphingolipid. nih.gov NBD-labeled ceramides (B1148491) have been instrumental in monitoring the metabolism of sphingolipids. The choice of fluorophore can influence the subcellular distribution of the probe, highlighting the importance of careful probe design.
Photoswitchable Probes: To achieve a higher degree of temporal and spatial control, researchers have developed photoswitchable sphingolipid analogs. These probes often incorporate a photosensitive group, such as an azobenzene (B91143) moiety, into their structure. nih.gov Upon irradiation with light of a specific wavelength, the probe undergoes a conformational change, which can alter its biological activity or its interaction with enzymes. nih.govresearchgate.net For instance, photoswitchable ceramides have been developed to optically control sphingolipid biosynthesis, allowing researchers to turn metabolic pathways on or off with light. nih.gov
Activity-Based Profiling (ABP): ABP utilizes chemical probes that covalently bind to the active site of specific enzymes. This technique allows for the detection and quantification of active enzymes in complex biological samples. For example, activity-based probes based on the natural product cyclophellitol (B163102) have been developed to specifically label and visualize active glucosylceramidase (GBA), the enzyme that hydrolyzes glucosylceramide. These probes are invaluable for studying the role of GBA in health and disease.
The table below summarizes the different types of chemical probes used in sphingolipid research.
| Probe Type | Key Feature | Application |
| Clickable Probes | Contains a bioorthogonal handle (e.g., alkyne, azide). | Visualization and identification of metabolic products and interacting partners. |
| Fluorescent Probes | Labeled with a fluorescent dye (e.g., NBD). | Real-time imaging of lipid trafficking and localization in living cells. |
| Photoswitchable Probes | Contains a photosensitive group (e.g., azobenzene). | Optical control of lipid metabolism and signaling with high spatiotemporal resolution. |
| Activity-Based Probes | Covalently binds to the active site of an enzyme. | Detection and quantification of active enzyme levels. |
This interactive table provides an overview of chemical probes for sphingolipid research.
Pathophysiological Mechanisms Involving C8 β D Glucosyl N Acylsphingosine Accumulation and Dysfunction
Role in Lysosomal Storage Disorders: Gaucher Disease Pathology
Gaucher disease (GD) is the most common lysosomal storage disorder and is fundamentally a disease of GlcCer accumulation. researchgate.net It is caused by a deficiency of the lysosomal enzyme glucocerebrosidase (GCase), which leads to the buildup of its substrate, glucosylceramide, within the lysosomes of macrophages. nih.govknowgaucherdisease.com These substrate-engorged macrophages, known as Gaucher cells, infiltrate various organs and are a primary cause of the disease's main symptoms, including enlargement of the spleen and liver (hepatosplenomegaly), low blood cell counts (cytopenia), and bone lesions. nih.govknowgaucherdisease.com
Gaucher disease is an autosomal recessive genetic disorder resulting from mutations in the GBA1 gene. nih.gov This gene provides the instructions for producing the GCase enzyme. medlineplus.govnih.gov To date, nearly 300 different pathogenic mutations have been identified in the GBA1 gene, including point mutations, deletions, and insertions. nih.gov These genetic alterations lead to the production of a misfolded and unstable enzyme with significantly reduced or completely eliminated activity. medlineplus.govnih.gov Consequently, the enzyme cannot properly break down glucocerebroside into glucose and ceramide within the lysosome. medlineplus.gov
The type and severity of the GBA1 mutation often correlate with the clinical subtype of Gaucher disease. exonpublications.com For example, individuals homozygous for the N370S mutation typically develop the non-neuronopathic Type 1 GD, while those homozygous for the L444P mutation are more likely to develop the chronic neuronopathic Type 3 GD. nih.govexonpublications.com Heterozygous carriers of a GBA1 mutation have about 50% of normal GCase activity, while patients with Gaucher disease typically have only 10-20% of normal activity. nih.gov
| Common GBA1 Mutations | Associated Gaucher Disease Type | Effect on GCase Enzyme |
| N370S | Type 1 (non-neuronopathic) | Produces a partially functional, misfolded enzyme. nih.govexonpublications.com |
| L444P | Type 3 (chronic neuronopathic) | Results in a severely misfolded and unstable enzyme with very low activity. nih.govexonpublications.com |
| 84GG | Type 2 (acute neuronopathic) | A common insertion that leads to a truncated, nonfunctional protein. |
| IVS2+1G>A | Type 2 (acute neuronopathic) | A splice site mutation that prevents proper enzyme formation. |
The primary pathological event in Gaucher disease is the accumulation of GlcCer within macrophages, forming characteristic "Gaucher cells". knowgaucherdisease.com These cells infiltrate organs rich in mononuclear phagocytes, primarily the spleen, liver, and bone marrow. knowgaucherdisease.com This infiltration displaces normal cells and disrupts organ function. knowgaucherdisease.com
Spleen and Liver : Infiltration leads to significant enlargement (hepatosplenomegaly), which can cause a painfully swollen abdomen. knowgaucherdisease.com
Bone Marrow : The displacement of hematopoietic cells by Gaucher cells leads to anemia (low red blood cells) and thrombocytopenia (low platelets), resulting in fatigue and bleeding problems. knowgaucherdisease.com
Bone : GlcCer accumulation is the initial step in bone pathology, leading to vascular compression that can cause bone infarctions (tissue death from lack of blood flow) and avascular necrosis. nih.gov This can result in severe bone pain, physical deformities, and an increased risk of fractures. youtube.com
While GlcCer accumulation is classically associated with the lysosome, studies have shown that it is not confined to this organelle and can increase throughout the cell. nih.govsahmri.org.au This extra-lysosomal accumulation may have broader implications for cellular dysfunction by interfering with metabolic pathways outside the lysosome. sahmri.org.au
In response to the lysosomal blockade of GlcCer degradation, cells exhibit certain adaptive metabolic responses. One key player is the non-lysosomal glucosylceramidase, GBA2. nih.gov This enzyme, which faces the cytosol, also hydrolyzes GlcCer to glucose and ceramide. nih.govfrontiersin.org However, excessive GBA2 activity in the context of GBA1 deficiency can be detrimental. nih.gov
Another crucial metabolic consequence is the formation of glucosylsphingosine (B128621) (GlcSph), the deacylated form of GlcCer. nih.gov GlcSph is formed from GlcCer, a reaction that can be catalyzed by acid ceramidase. mdpi.comamicusrx.comoup.com While normally absent or at very low levels, GlcSph is markedly increased in the tissues and plasma of Gaucher patients. nih.gov This accumulation is particularly significant in the brains of patients with neuronopathic forms of the disease and is thought to be a key contributor to neuronal dysfunction and death. nih.govoup.com GlcSph is considered a more specific and sensitive biomarker for Gaucher disease than other markers like chitotriosidase. nih.gov
Associations with Neurodegenerative Processes (e.g., Parkinson's Disease Link to GBA1 Dysfunction)
A significant development in the understanding of GBA1 pathology is the established link between its mutations and an increased risk for α-synucleinopathies, most notably Parkinson's disease (PD). frontiersin.org Mutations in the GBA1 gene are now recognized as the most common genetic risk factor for developing PD. nih.govnih.gov Individuals with GD and even heterozygous carriers of a GBA1 mutation have a 20- to 30-fold increased risk of developing PD. nih.govnih.gov An estimated 5-10% of all PD patients carry a GBA1 mutation. nih.gov
The mechanistic link involves a bidirectional relationship between GCase and α-synuclein, the primary protein component of Lewy bodies in PD.
Reduced GCase activity leads to the accumulation of GlcCer. michaeljfox.org GlcCer has been shown to directly interact with and stabilize toxic oligomeric forms of α-synuclein, promoting their aggregation. nih.govmichaeljfox.orgnih.gov
Aggregated α-synuclein can, in turn, interact with GCase and inhibit its enzymatic activity, further reducing the breakdown of GlcCer and creating a positive feedback loop of pathology. nih.gov
This toxic cycle of lipid accumulation and protein aggregation is believed to contribute significantly to the neurodegeneration seen in GBA1-associated Parkinson's disease. nih.govfrontiersin.orgfrontiersin.org Patients with GBA1-associated PD often present with an earlier age of onset and a more rapid decline in motor and cognitive functions compared to those with sporadic PD. nih.govmdpi.com
Involvement in Other Metabolic Dysregulations (e.g., Brain Insulin (B600854) Resistance)
Emerging evidence suggests that sphingolipid metabolism, including the processing of glucosylceramides, is linked to insulin signaling. frontiersin.org The accumulation of certain sphingolipids, such as ceramides (B1148491) and their glycosylated derivatives like GlcCer, has been implicated in the pathogenesis of insulin resistance. nih.gov
In the brain, neuronal activity can trigger the synthesis and secretion of GlcCer. frontiersin.org The breakdown of GlcCer by GCase produces ceramide and glucose. Elevated levels of ceramide can inhibit the insulin signaling pathway. frontiersin.org Although research is ongoing, this suggests that the accumulation of GlcCer due to GCase deficiency could contribute to impaired insulin signaling, potentially leading to brain insulin resistance. frontiersin.org This condition is increasingly associated with neurodegeneration. nih.govresearchgate.net Studies in obese animal models have shown that inhibiting glucosylceramide synthase, which reduces the production of GlcCer, can improve insulin sensitivity, further supporting the role of this lipid in metabolic dysregulation. nih.govresearchgate.net
Contributions to Cellular Stress Responses and Inflammation Pathways
The accumulation of GlcCer and its metabolites is a significant source of cellular stress and triggers chronic inflammation. The presence of misfolded GCase enzyme resulting from GBA1 mutations can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR). nih.gov
Furthermore, GlcCer itself acts as an immunostimulatory molecule. When released from damaged cells, it can be recognized as an endogenous danger signal by the macrophage inducible C-type lectin (Mincle) receptor on myeloid cells. pnas.org This recognition triggers the production of inflammatory cytokines. pnas.org
Experimental Models for Studying C8 β D Glucosyl N Acylsphingosine Biology
In Vitro Cellular Models for Enzyme and Metabolic Studies (e.g., I-cell disease fibroblasts)
In vitro cellular models are fundamental for detailed studies of the biochemical pathways involving C8 β-D-glucosyl N-acylsphingosine. Fibroblasts derived from patients with lysosomal storage diseases, such as I-cell disease (Mucolipidosis II), serve as a valuable tool. nih.govbiologists.com I-cell disease is an autosomal recessive disorder caused by a deficiency in the enzyme UDP-N-acetylglucosamine: N-acetylglucosaminyl-1-phosphotransferase. nih.gov This deficiency prevents the proper targeting of numerous lysosomal enzymes to the lysosome, leading to their secretion outside the cell and the subsequent accumulation of undegraded substrates within lysosomes. biologists.compnas.org
These accumulated substrates include various lipids, mucopolysaccharides, and oligosaccharides, creating characteristic intracellular inclusions that give the cells their name. pnas.orgscielo.br The resulting cellular phenotype, with its compromised lysosomal function, provides a unique system to study the metabolism of sphingolipids like glucosylceramides. While not exclusively focused on C8 β-D-glucosyl N-acylsphingosine, the general disruption of lysosomal degradation pathways in I-cell disease fibroblasts makes them a pertinent model for investigating the consequences of impaired glucosylceramidase activity and the cellular handling of accumulating glucosylceramides.
Table 1: Characteristics of I-cell Disease Fibroblasts as an In Vitro Model
| Feature | Description | Relevance to C8 β-D-Glucosyl N-Acylsphingosine Research |
|---|---|---|
| Genetic Defect | Deficiency of UDP-N-acetylglucosamine: N-acetylglucosaminyl-1-phosphotransferase. nih.gov | Creates a general lysosomal dysfunction, mimicking aspects of lysosomal storage diseases where glucosylceramides accumulate. |
| Biochemical Phenotype | Deficiency of multiple lysosomal enzymes and intracellular accumulation of undegraded macromolecules. nih.govpnas.org | Allows for the study of cellular responses to the accumulation of lipids and other substrates that cannot be properly catabolized. |
| Cellular Morphology | Presence of numerous phase-dense intracytoplasmic inclusion bodies. nih.govbiologists.com | Provides a visual marker of substrate accumulation and lysosomal stress. |
Genetically Engineered Animal Models (e.g., Glucosylceramidase Deficient Mice, GIPRdn Transgenic Pigs)
Genetically engineered animal models are indispensable for understanding the systemic and long-term consequences of altered C8 β-D-glucosyl N-acylsphingosine metabolism in vivo.
Glucosylceramidase Deficient Mice: Mouse models with genetic deficiencies in glucosylceramidase (GCase), the enzyme responsible for degrading glucosylceramide, are the most direct models for studying the accumulation of compounds like C8 β-D-glucosyl N-acylsphingosine. These models are primarily used to study Gaucher disease, the most common lysosomal storage disorder, which is caused by GCase deficiency. biologists.compnas.org Different mouse models have been generated, including those with a complete knockout of the Gba gene, which are not viable, and models with specific point mutations that mimic the different types of Gaucher disease. nih.gov For instance, some models have been engineered to circumvent the lethal skin phenotype observed in complete GCase-deficient animals, allowing for the study of neurological manifestations. pnas.org These mice exhibit key features of the human disease, including the accumulation of glucosylceramide in various tissues, leading to hepatosplenomegaly, cytopenias, and, in some models, neurodegeneration. pnas.orgpnas.org The study of these animals allows researchers to investigate the pathological cascade initiated by glucosylceramide accumulation and to test potential therapeutic interventions.
GIPRdn Transgenic Pigs: Transgenic pigs expressing a dominant-negative glucose-dependent insulinotropic polypeptide receptor (GIPRdn) in pancreatic islets have been developed as a model for metabolic research, particularly in the context of type 2 diabetes. endocrine-abstracts.orgnih.gov These pigs exhibit an impaired incretin effect, leading to progressive deterioration of glucose control and reduced insulin (B600854) secretion. endocrine-abstracts.org While not a direct model for sphingolipid storage diseases, this large animal model is valuable for studying the interplay between glucose metabolism and lipid profiles. nih.gov Studies in GIPRdn transgenic pigs have identified changes in plasma concentrations of specific lipids, including sphingomyelins, which are metabolically related to ceramides (B1148491) and glucosylceramides. nih.gov This model can, therefore, provide insights into how systemic metabolic dysregulation, such as that seen in diabetes, may influence the metabolism of N-acylsphingosines.
Table 2: Comparison of Genetically Engineered Animal Models
| Model | Genetic Modification | Key Phenotype | Relevance to C8 β-D-Glucosyl N-Acylsphingosine Research |
|---|---|---|---|
| Glucosylceramidase Deficient Mice | Deficiency in the Gba gene, which encodes for glucosylceramidase. biologists.compnas.org | Accumulation of glucosylceramide, hepatosplenomegaly, neurodegeneration in some models. pnas.orgpnas.org | Directly models the consequences of impaired glucosylceramide degradation. |
| GIPRdn Transgenic Pigs | Expression of a dominant-negative GIP receptor in pancreatic islets. endocrine-abstracts.orgnih.gov | Impaired glucose tolerance and insulin secretion, mimicking prediabetes. scielo.br | Allows for the study of the relationship between systemic metabolic disease and sphingolipid metabolism. |
Ex Vivo Tissue Analysis and Biorepository Applications (e.g., Cryopreserved Tissues)
The analysis of human tissues provides the most direct evidence of the role of C8 β-D-glucosyl N-acylsphingosine in health and disease. Biorepositories that collect and store cryopreserved tissue samples are an invaluable resource for this research. nih.gov These repositories contain a wide range of tissues from healthy individuals and patients with various diseases, including lysosomal storage diseases. mountsinai.org
Mass spectrometry-based lipidomic analysis of these cryopreserved tissues allows for the precise quantification of different sphingolipid species, including various N-acylsphingosines. nih.gov This approach can reveal disease-specific alterations in sphingolipid profiles. For example, studies on cryopreserved lung tissues have shown that sphingolipid profiles are significantly altered in tumors compared to normal adjacent tissue and that these lipids remain stable for many years in storage. nih.gov The ability to analyze cryopreserved tissues enables retrospective studies and the investigation of rare diseases where prospective sample collection is challenging. This methodology is crucial for identifying biomarkers and understanding the pathological changes in sphingolipid metabolism in human tissues. mdpi.comresearchgate.net
Table 3: Applications of Ex Vivo Tissue Analysis
| Application | Description | Example |
|---|---|---|
| Disease-Specific Lipid Profiling | Quantification of sphingolipids in diseased versus healthy tissues to identify pathological alterations. | Analysis of cryopreserved lung cancer tissue revealing altered sphingolipid profiles compared to normal tissue. nih.gov |
| Biomarker Discovery | Identification of specific sphingolipids that are elevated or decreased in certain diseases, which can be used for diagnosis or monitoring disease progression. mdpi.com | Measuring glucosylceramide levels in tissue samples from patients with Gaucher disease. |
| Validation of Animal Model Findings | Comparison of sphingolipid profiles in human tissues with those from genetically engineered animal models to validate the relevance of the animal model. | Confirming that the glucosylceramide accumulation pattern in glucosylceramidase deficient mice mimics that seen in human Gaucher disease tissues. |
Emerging Concepts and Future Directions in C8 β D Glucosyl N Acylsphingosine Research
Unraveling Specificity of Acyl Chain Lengths in Biological Functions
The biological functions of glucosylceramides are not solely determined by their carbohydrate headgroup but are also profoundly influenced by the length of their N-acyl chain. The eight-carbon chain of C8 β-D-glucosyl N-acylsphingosine confers distinct properties that differentiate it from its long-chain counterparts, impacting its role in cellular signaling and membrane dynamics.
Research has demonstrated that the length of the acyl chain can dictate the affinity and transport of glucosylceramides by specific proteins. For instance, the glycolipid transfer protein (GLTP) exhibits a preference for binding and transferring glucosylceramides with shorter N-linked acyl chains, such as C8, C12, and C16, over those with longer chains (C18, C20, and C24). nih.gov This preference suggests a sensing mechanism within the cell that can distinguish between different glucosylceramide species, potentially regulating their subcellular localization and metabolic fate. nih.govnih.gov
The shorter acyl chain of C8 β-D-glucosyl N-acylsphingosine also influences its metabolic processing and signaling outputs. Studies have shown that cell-permeable short-chain ceramides (B1148491), like C8-ceramide, are readily converted to their corresponding short-chain glucosylceramides within cells. nih.gov This rapid conversion is a critical step in modulating cellular processes. For example, both C8-ceramide and C8 β-D-glucosyl N-acylsphingosine have been shown to upregulate the expression of the multidrug resistance gene MDR1 in cancer cells, a response not observed with aliphatic lipids like octanoic acid. nih.gov This indicates a specific signaling role for short-chain glucosylceramides in the development of chemotherapy resistance. nih.govresearchgate.net
Furthermore, the metabolic effects of short-chain glucosylceramides can lead to broader changes in the cellular lipidome. Treatment of cells with octanoyl glucosylceramide has been observed to inhibit protein and DNA synthesis and lead to significant increases in the levels of endogenous long-chain glucosylceramide, ceramide, and sphingosine (B13886). nih.gov These findings highlight that the introduction of a short-chain species can have far-reaching consequences on sphingolipid metabolism and cellular homeostasis.
| Glucosylceramide Species | GLTP Binding Affinity | GLTP Transfer Rate |
|---|---|---|
| C8:0-GlcCer | Strong | Rapid |
| C12:0-GlcCer | Strong | Rapid |
| C16:0-GlcCer | Strong | Rapid |
| C18:0-GlcCer | Weaker | Slower |
| C20:0-GlcCer | Weaker | Slower |
| C24:0-GlcCer | Weaker | Slower |
Data adapted from studies on glycolipid transfer protein (GLTP) preference for glucosylceramides with varying N-linked acyl chain lengths. nih.govnih.gov
Interplay with Other Lipid Classes and Membrane Microdomains
C8 β-D-glucosyl N-acylsphingosine, like other glycosphingolipids, does not function in isolation. Its biological activities are intricately linked to its interactions with other lipid classes and its localization within specialized membrane microdomains, often referred to as lipid rafts. creative-proteomics.comnih.gov These domains, enriched in cholesterol and sphingolipids, serve as platforms for cellular signaling and protein sorting. mdpi.compaxneuroscience.com
The interplay between glucosylceramide and cholesterol is crucial for the organization of these microdomains. nih.govnih.gov Glucosylceramide can reorganize cholesterol-containing domains in fluid phospholipid membranes, leading to the coexistence of liquid-ordered (lo) and liquid-disordered (ld) phases. nih.gov The presence of glucosylceramide can also lead to the formation of tightly packed gel-like domains. nih.gov The shorter acyl chain of C8 β-D-glucosyl N-acylsphingosine is expected to influence the properties of these domains, though further research is needed to fully elucidate these specific effects.
The interaction of C8 β-D-glucosyl N-acylsphingosine with other lipids extends to phospholipids (B1166683). For instance, it has been shown to selectively enhance the binding of phosphatidylserine (B164497) to activated protein C (APC), a key anticoagulant protein. nih.gov This suggests a role for C8 β-D-glucosyl N-acylsphingosine in modulating the function of proteins involved in coagulation by altering their affinity for membrane surfaces. nih.gov
All glucosylated lipids, including glucosylceramide, are enriched in lipid rafts and play fundamental roles in a variety of cellular processes. nih.gov The specific contribution of the C8 acyl chain to the formation and stability of these rafts, and how this impacts the recruitment and function of raft-associated proteins, remains an active area of investigation.
Development of Novel Research Tools and Methodologies
The study of C8 β-D-glucosyl N-acylsphingosine has been greatly advanced by, and has in turn contributed to, the development of sophisticated research tools and methodologies. Its synthetic, cell-permeable nature makes it an ideal probe for investigating the dynamics of glucosylceramide metabolism and function.
One of the most significant advancements has been the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the sensitive and specific detection of C8 β-D-glucosyl N-acylsphingosine. biomolther.orgnih.govnih.gov These techniques allow for the accurate quantification of this lipid in complex biological samples, enabling researchers to monitor its synthesis and degradation in response to various stimuli. biomolther.orgnih.govnih.gov For example, an LC-MS/MS-based assay for glucosylceramide synthase (GCS) activity utilizes synthetic C8-ceramide as a substrate to measure the production of C8 β-D-glucosyl N-acylsphingosine. biomolther.orgnih.gov This assay is instrumental for screening GCS inhibitors, which have therapeutic potential in ceramide-related diseases. biomolther.orgnih.gov
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 588.6 |
| Product Ion (m/z) | 264.4 |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Linear Calibration Range | 0.625–160 ng/mL |
Data from a developed LC-MS/MS method for the quantification of C8-GlcCer. nih.govnih.gov
Furthermore, fluorescently labeled short-chain ceramides, such as C6-NBD-ceramide, are commonly used as substrates to track the synthesis and trafficking of glucosylceramides within cells. nih.gov While not C8, the principles are similar, and these tools have been crucial for visualizing the subcellular localization of GCS and the subsequent distribution of its products. nih.gov Genetically encoded probes based on lipid-binding domains are also emerging as powerful tools to track ceramides and potentially their glucosylated derivatives in living cells with high spatial and temporal resolution. nih.gov
The use of synthetic short-chain glucosylceramides like the C8 variant provides a means to bypass the complexities of endogenous lipid synthesis and directly probe the downstream effects of elevated glucosylceramide levels. nih.gov This has been particularly valuable in studies of multidrug resistance and cell signaling. nih.gov
Exploring Mechanistic Links in Complex Pathologies
Dysregulation of glucosylceramide metabolism is implicated in a range of complex pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. creative-proteomics.com C8 β-D-glucosyl N-acylsphingosine has been instrumental in elucidating the mechanistic links between glucosylceramide and these disease states.
In the context of cancer, elevated levels of glucosylceramide are associated with multidrug resistance (MDR). nih.govelsevierpure.com Studies using C8 β-D-glucosyl N-acylsphingosine have shown that it can directly increase the expression of the MDR1 gene, which encodes the P-glycoprotein drug efflux pump. nih.govresearchgate.net This provides a direct mechanistic link between glucosylceramide accumulation and the failure of chemotherapy. nih.gov Glucosylceramide synthase (GCS), the enzyme that produces glucosylceramide from ceramide, is often overexpressed in drug-resistant cancer cells, and inhibiting its activity can re-sensitize these cells to anticancer drugs. nih.gov
Alterations in glucosylceramide metabolism are also linked to neurodegenerative disorders such as Gaucher disease and Parkinson's disease. creative-proteomics.commdpi.com Gaucher disease is caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. mdpi.com While research with C8 β-D-glucosyl N-acylsphingosine in this specific context is less detailed in the provided search results, the general understanding of glucosylceramide's role is critical. The accumulation of glucosylceramide and its downstream metabolites is thought to contribute to the neuroinflammation and neuronal cell death observed in these conditions. mdpi.com
The involvement of glucosylceramides in metabolic syndromes is another area of growing interest. creative-proteomics.com While specific studies focusing on the C8 variant are not prominent in the initial search, the general principle that ceramide and glucosylceramide levels are altered in conditions like type 2 diabetes and obesity suggests that tools like C8 β-D-glucosyl N-acylsphingosine could be valuable in dissecting the underlying molecular mechanisms. researchgate.netmdpi.com
Q & A
What enzymatic pathways govern the biosynthesis and degradation of C8 beta-D-glucosyl N-acylsphingosine in mammalian systems?
This compound (a glucosylceramide derivative) is synthesized via UDP-glucose:N-acylsphingosine glucosyltransferase (EC 2.4.1.80) , which transfers glucose from UDP-glucose to ceramide . Degradation occurs through lysosomal beta-glucocerebrosidase (EC 3.2.1.45) , which hydrolyzes the beta-glucosidic bond to release glucose and N-acylsphingosine .
- Methodological considerations :
- Use radiolabeled UDP-glucose (e.g., ¹⁴C-labeled) to track biosynthesis in vitro .
- Employ enzyme activity assays with synthetic substrates (e.g., glucosylceramide-¹⁴C) to quantify degradation kinetics .
- Validate pathway specificity using inhibitors like D-PDMP (glucosyltransferase inhibitor) or conduritol B epoxide (beta-glucocerebrosidase inhibitor) .
How can researchers address discrepancies in reported IC₅₀ values for inhibitors targeting glucosylceramide biosynthesis?
Discrepancies in IC₅₀ values (e.g., D-PDMP at 5 µM vs. eliglustat tartrate at 24 nM ) arise from differences in enzyme sources , assay conditions , and inhibitor specificity .
- Resolution strategies :
- Perform kinetic analysis to distinguish competitive vs. non-competitive inhibition. For example, D-PDMP acts via mixed competition against ceramide .
- Use structural analogs (e.g., stereoisomers of PDMP) to test stereospecificity, as only the D-threo isomer inhibits glucosyltransferase effectively .
- Validate inhibitor selectivity using knockout cell lines or isoform-specific antibodies to rule off-target effects .
What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
For precise quantification:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Enables detection of low-abundance species using MRM transitions for glucosylceramide derivatives .
- Thin-layer chromatography (TLC) : Use radiolabeled standards (e.g., ³H-glucosylceramide) for semi-quantitative analysis in lipid extraction workflows .
- Immunoassays : Polyclonal antibodies against glucosylceramide epitopes (e.g., GBA antibodies) allow localization via immunofluorescence or Western blot .
How do genetic models elucidate the physiological roles of this compound in sphingolipid metabolism?
- Murine models : The gbaD409V/nul mouse mimics Gaucher disease, showing lysosomal glucosylceramide accumulation. Use lipidomics to profile tissue-specific sphingolipid imbalances .
- CRISPR/Cas9 knockouts : Target UGCG (gene encoding glucosyltransferase) to study compensatory pathways in ceramide trafficking .
- Human cell lines : Fibroblasts from Gaucher patients (beta-glucocerebrosidase-deficient) reveal substrate accumulation dynamics via pulse-chase experiments with ¹⁴C-glucosylceramide .
What experimental designs resolve conflicting data on glucosylceramide’s role in cellular signaling pathways?
Contradictory findings (e.g., pro-survival vs. pro-apoptotic effects) require:
- Context-specific models : Compare glucosylceramide levels in primary cells (e.g., neurons) vs. cancer cell lines under nutrient-stressed conditions.
- Sphingolipidomics : Use high-resolution MS to distinguish C8-beta-D-glucosyl derivatives from structurally similar species (e.g., galactosylceramide) .
- Pharmacological modulation : Combine glucosyltransferase inhibitors (D-PDMP) with ceramide synthase activators to dissect downstream signaling nodes .
How can researchers validate the specificity of enzymes involved in glucosylceramide metabolism?
- Substrate competition assays : Test UDP-galactose vs. UDP-glucose in glucosyltransferase reactions to confirm sugar donor specificity .
- pH-dependent activity profiling : Beta-glucocerebrosidase activity peaks at lysosomal pH (4.5–5.0); compare with neutral pH to rule out non-lysosomal hydrolases .
- Gene silencing : siRNA targeting UGCG or GBA1 paired with rescue experiments (wild-type vs. mutant transfection) confirms enzyme-substrate relationships .
What are the challenges in synthesizing stable isotope-labeled this compound for metabolic tracing?
Key challenges include:
- Chemoenzymatic synthesis : Use recombinant glucosyltransferase and ¹³C-labeled UDP-glucose to incorporate isotopes into the glucose moiety .
- Purification : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates labeled vs. unlabeled species .
- Stability testing : Assess labeled compounds under physiological pH/temperature to ensure integrity during long-term tracing studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
